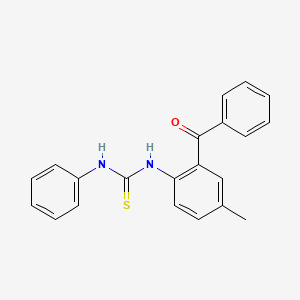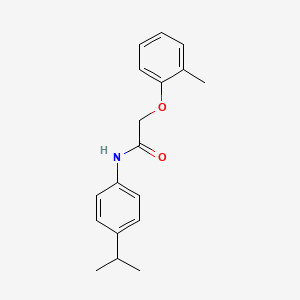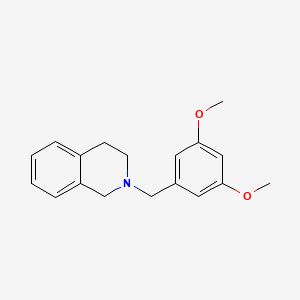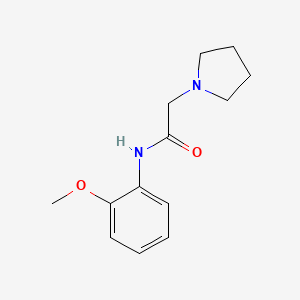
N-(2-benzoyl-4-methylphenyl)-N'-phenylthiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-benzoyl-4-methylphenyl)-N'-phenylthiourea, commonly known as BMTU, is a thiourea derivative that has been widely studied for its potential applications in various fields. BMTU has shown promising results in scientific research, particularly in the areas of medicine and agriculture. In
Applications De Recherche Scientifique
BMTU has been studied extensively for its potential applications in medicine and agriculture. In medicine, BMTU has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties. BMTU has been found to inhibit the replication of the hepatitis C virus and has shown potential as a therapeutic agent for the treatment of hepatitis C. In addition, BMTU has been shown to have anti-inflammatory effects in animal models of arthritis and may have potential as a treatment for inflammatory diseases.
In agriculture, BMTU has been studied as a potential herbicide. BMTU has been shown to inhibit the growth of various weeds and may have potential as a selective herbicide for use in crop production.
Mécanisme D'action
The mechanism of action of BMTU is not fully understood. However, it is believed that BMTU acts by inhibiting the activity of enzymes involved in various biological processes. For example, BMTU has been shown to inhibit the activity of the proteasome, an enzyme complex involved in protein degradation. Inhibition of the proteasome can lead to the accumulation of proteins within cells, which can have various effects on cellular function.
Biochemical and Physiological Effects
BMTU has been shown to have various biochemical and physiological effects. In animal models, BMTU has been found to reduce inflammation and oxidative stress. BMTU has also been shown to inhibit the growth of cancer cells and to have anti-viral properties. In addition, BMTU has been found to have effects on the immune system, including the modulation of cytokine production.
Avantages Et Limitations Des Expériences En Laboratoire
BMTU has several advantages for use in lab experiments. It is relatively easy to synthesize and is stable under a variety of conditions. In addition, BMTU has been shown to have low toxicity in animal models, making it a safe compound to use in experiments.
However, there are also limitations to the use of BMTU in lab experiments. For example, the mechanism of action of BMTU is not fully understood, which can make it difficult to interpret experimental results. In addition, BMTU has been found to have variable effects in different cell types and animal models, which can make it difficult to generalize results.
Orientations Futures
There are several future directions for research on BMTU. One area of research is the development of BMTU as a therapeutic agent for the treatment of viral infections, including hepatitis C. Another area of research is the development of BMTU as a selective herbicide for use in crop production. In addition, further studies are needed to elucidate the mechanism of action of BMTU and to identify its molecular targets. Finally, studies are needed to determine the long-term safety and efficacy of BMTU in humans.
Méthodes De Synthèse
The synthesis of BMTU involves the reaction between 2-benzoyl-4-methylphenyl isothiocyanate and aniline. The reaction is typically carried out in a solvent such as dichloromethane or chloroform, and the product is obtained through recrystallization. The yield of BMTU synthesis is typically around 70-80%.
Propriétés
IUPAC Name |
1-(2-benzoyl-4-methylphenyl)-3-phenylthiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2OS/c1-15-12-13-19(23-21(25)22-17-10-6-3-7-11-17)18(14-15)20(24)16-8-4-2-5-9-16/h2-14H,1H3,(H2,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQCPIMHCHGUORF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=S)NC2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-({[1-(5-chloro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)phenyl thiocyanate](/img/structure/B5746883.png)


![N-ethyl-2-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5746903.png)

![methyl 3-[(4-isopropylbenzoyl)amino]-2-thiophenecarboxylate](/img/structure/B5746915.png)
![2-(5-amino-1,3,4-thiadiazol-2-yl)-N'-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]acetohydrazide](/img/structure/B5746929.png)
![{[2,5-dimethyl-1-(3-methylphenyl)-1H-pyrrol-3-yl]methylene}malononitrile](/img/structure/B5746951.png)


![N-{[(4-ethoxyphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide](/img/structure/B5746974.png)
![{2-[(1-naphthylmethyl)thio]-1H-benzimidazol-1-yl}acetic acid](/img/structure/B5746982.png)

